molecular formula C12H22S4 B14422522 Cyclohexyldisulfanyldisulfanyl-cyclohexane CAS No. 83859-40-9

Cyclohexyldisulfanyldisulfanyl-cyclohexane

Cat. No.: B14422522
CAS No.: 83859-40-9
M. Wt: 294.6 g/mol
InChI Key: GAMVXEBRYYCNPF-UHFFFAOYSA-N
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Description

Cyclohexyldisulfanyldisulfanyl-cyclohexane is an organic compound featuring a unique structure with two cyclohexane rings connected by a disulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyldisulfanyldisulfanyl-cyclohexane typically involves the reaction of cyclohexanethiol with sulfur to form cyclohexyl disulfide. This intermediate is then further reacted with another equivalent of cyclohexanethiol under oxidative conditions to yield the final product. Common reagents used in this process include sulfur, hydrogen peroxide, and various catalysts to facilitate the formation of the disulfide bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in the laboratory synthesis. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyldisulfanyldisulfanyl-cyclohexane undergoes several types of chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield cyclohexanethiol.

    Substitution: The disulfide bonds can be cleaved and substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used to substitute the disulfide bonds under appropriate conditions.

Major Products:

    Oxidation: Cyclohexyl sulfoxide or cyclohexyl sulfone.

    Reduction: Cyclohexanethiol.

    Substitution: Cyclohexyl derivatives with different functional groups.

Scientific Research Applications

Cyclohexyldisulfanyldisulfanyl-cyclohexane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.

    Biology: Investigated for its potential role in biological systems, particularly in the study of redox reactions and disulfide bond dynamics.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials where disulfide linkages are required.

Mechanism of Action

The mechanism of action of cyclohexyldisulfanyldisulfanyl-cyclohexane involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in redox reactions, where the compound can act as an oxidizing or reducing agent. The molecular targets and pathways involved include various enzymes and proteins that interact with disulfide bonds, influencing their structure and function.

Comparison with Similar Compounds

    Cyclohexyl disulfide: A simpler compound with a single disulfide bond.

    Dicyclohexyl disulfide: Similar structure but with different substituents.

    Cyclohexyl sulfoxide and sulfone: Oxidized derivatives of cyclohexyldisulfanyldisulfanyl-cyclohexane.

Uniqueness: this compound is unique due to its dual disulfide linkage, which provides distinct chemical properties and reactivity compared to similar compounds. This makes it valuable for specific applications where multiple disulfide bonds are advantageous.

Properties

CAS No.

83859-40-9

Molecular Formula

C12H22S4

Molecular Weight

294.6 g/mol

IUPAC Name

(cyclohexyltetrasulfanyl)cyclohexane

InChI

InChI=1S/C12H22S4/c1-3-7-11(8-4-1)13-15-16-14-12-9-5-2-6-10-12/h11-12H,1-10H2

InChI Key

GAMVXEBRYYCNPF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SSSSC2CCCCC2

Origin of Product

United States

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